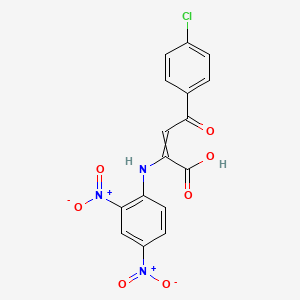
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and chloro groups in the molecule suggests potential reactivity and utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to aniline derivatives.
Chlorination: Substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Condensation: Formation of the enone structure through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology
In biological research, derivatives of nitroaniline compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Some nitroaniline derivatives have been investigated for their potential use as pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The presence of nitro groups could lead to the generation of reactive oxygen species (ROS), which can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: A simpler nitroaniline derivative with similar reactivity.
2,4-Dinitrophenol: Another nitro compound with applications in various fields.
4-Chloronitrobenzene: A chlorinated nitro compound with similar chemical properties.
Propriétés
Numéro CAS |
610797-65-4 |
|---|---|
Formule moléculaire |
C16H10ClN3O7 |
Poids moléculaire |
391.72 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H10ClN3O7/c17-10-3-1-9(2-4-10)15(21)8-13(16(22)23)18-12-6-5-11(19(24)25)7-14(12)20(26)27/h1-8,18H,(H,22,23) |
Clé InChI |
QGNAQVWGTBFYPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=C(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
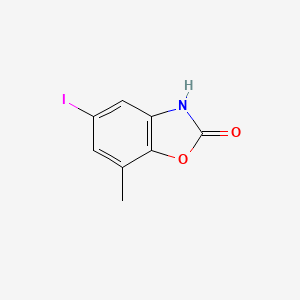

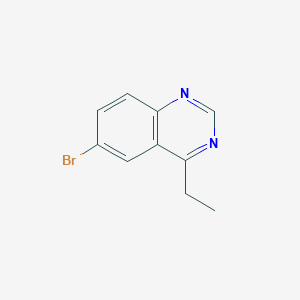

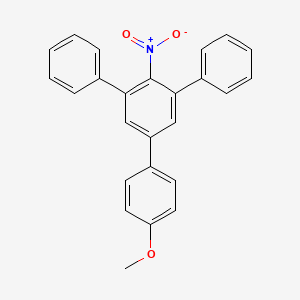

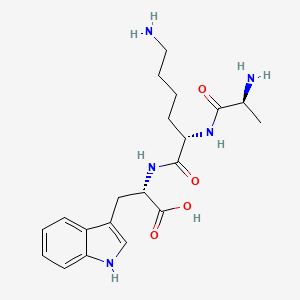
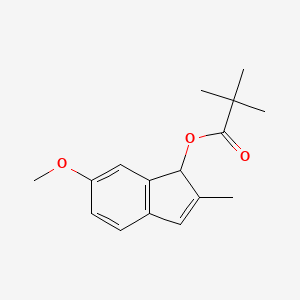
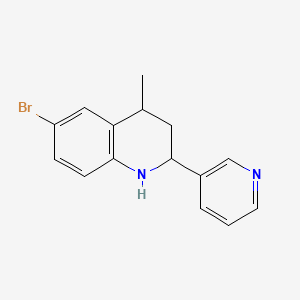
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)


